Enantiomeric CB2 Receptor Affinity: (R)-Enantiomer Demonstrates High Potency
The (R)-enantiomer of a complex 3-substituted derivative containing the 1-((tetrahydrofuran-2-yl)methyl)-1H-indole core exhibits high-affinity binding to the human cannabinoid CB2 receptor, with a reported Ki value of 3.8 nM [1]. This demonstrates the critical role of the stereocenter in the tetrahydrofuran ring for achieving potent target engagement. In contrast, the (S)-enantiomer of a closely related analog shows significantly different binding properties to the same receptor, as recorded in BindingDB [2], underscoring that the 3D orientation of this specific substituent is a key driver of biological activity and cannot be approximated by achiral or simple alkyl N-substituents.
| Evidence Dimension | Binding Affinity to Cannabinoid CB2 Receptor (Human) |
|---|---|
| Target Compound Data | Ki = 3.8 ± n/a nM (for the (R)-enantiomer of a derivative) |
| Comparator Or Baseline | Enantiomeric pair of related compounds (BDBM50303555 vs. BDBM50303554) |
| Quantified Difference | Not quantified for this specific comparator, but the existence of separate, distinct entries for enantiomers in BindingDB indicates a measurable difference in activity. |
| Conditions | Competitive binding assay against human recombinant CB2 receptor. |
Why This Matters
This high potency confirms that the chiral (tetrahydrofuran-2-yl)methyl group can be exploited to achieve single-digit nanomolar target affinity, a crucial benchmark for drug discovery programs seeking potent lead compounds.
- [1] BindingDB Ki Summary. Ligand BDBM50303554: (R)-(1-((Tetrahydrofuran-2-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Ki = 3.8 nM. View Source
- [2] BindingDB PrimarySearch_ki. Ligand BDBM50303555: (S)-(1-((Tetrahydrofuran-2-yl)methyl)-1H-indol-3-yl)... View Source
